![molecular formula C11H13N3OS B1305537 1-(5-Amino-2-metil-2-fenil-[1,3,4]tiadiazol-3-il)-etanona](/img/structure/B1305537.png)

1-(5-Amino-2-metil-2-fenil-[1,3,4]tiadiazol-3-il)-etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

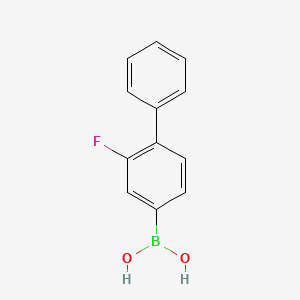

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de tiadiazol, incluyendo aquellos con una estructura similar a 1-(5-Amino-2-metil-2-fenil-[1,3,4]tiadiazol-3-il)-etanona, han sido estudiados ampliamente por su potencial como agentes anticancerígenos . La naturaleza mesoiónica del anillo de tiadiazol permite que estos compuestos atraviesen las membranas celulares e interactúen con objetivos biológicos, lo que lleva a un amplio espectro de actividades biológicas. Estos compuestos han mostrado eficacia en varios modelos de cáncer in vitro e in vivo, apuntando a vías específicas involucradas en la patogénesis del cáncer.

Propiedades Antimicrobianas

El marco estructural del tiadiazol es conocido por conferir propiedades antimicrobianas. La investigación ha indicado que los derivados de tiadiazol pueden ser efectivos contra una variedad de bacterias y hongos patógenos . Esto los convierte en valiosos en el desarrollo de nuevos agentes antimicrobianos, que son cruciales en la lucha contra las cepas resistentes a los antibióticos.

Inhibición Enzimática

En el campo de la bioquímica, los derivados de tiadiazol se han utilizado como inhibidores enzimáticos. Pueden modular la actividad de varias enzimas que son críticas para los procesos biológicos, lo que es esencial para el desarrollo de fármacos que se dirigen a vías metabólicas específicas .

Aplicaciones en Biología Molecular

En biología molecular, estos compuestos se pueden utilizar para estudiar la interacción entre pequeñas moléculas y ADN o proteínas. Esto ayuda a comprender la base molecular de las enfermedades y puede ayudar en el diseño de terapias dirigidas .

Ingeniería Química

Los compuestos de tiadiazol tienen aplicaciones en ingeniería química, particularmente en la síntesis de moléculas complejas. Pueden servir como bloques de construcción para la construcción de estructuras más grandes y complejas con propiedades químicas específicas .

Inhibición de la Corrosión

En el campo de la ciencia de los materiales, los derivados de tiadiazol se investigan por sus propiedades de inhibición de la corrosión. Pueden formar capas protectoras en los metales, previniendo el daño oxidativo y extendiendo la vida útil de los materiales industriales .

Mecanismo De Acción

Target of Action

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The primary targets of these compounds are often biological macromolecules that play crucial roles in cellular processes .

Mode of Action

The mode of action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is likely related to its interaction with its targets. The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to changes in the function of the target, resulting in the observed biological effects .

Biochemical Pathways

Thiadiazole derivatives have been shown to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells

Pharmacokinetics

The pharmacokinetic properties of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .

Result of Action

The result of the action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is likely to be dependent on the specific biological context. In general, thiadiazole derivatives have been found to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of bacterial or cancer cells.

Action Environment

The action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its ability to cross cellular membranes . Additionally, the presence of other molecules could potentially affect the compound’s stability or its interactions with its targets.

Análisis Bioquímico

Biochemical Properties

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, have been reported to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These interactions result in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . The compound’s ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent.

Cellular Effects

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, have shown cytotoxic properties against cancer cells by disrupting DNA replication processes . This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, the compound’s anti-inflammatory properties further contribute to its effects on cellular processes.

Molecular Mechanism

The molecular mechanism of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it inhibits the activity of COX-2 and 5-LOX enzymes, leading to reduced production of pro-inflammatory cytokines . Furthermore, thiadiazole derivatives have been shown to interact with heat shock protein 90 (Hsp90), resulting in the degradation of several oncoproteins . These interactions highlight the compound’s potential as an anticancer and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, exhibit stability under various conditions . Prolonged exposure may lead to degradation, affecting its efficacy and biological activity. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone vary with different dosages in animal models. Studies have demonstrated that thiadiazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, the compound may exhibit anti-inflammatory and anticancer properties, while higher doses may result in toxicity and adverse reactions. Understanding the dosage effects is crucial for determining the therapeutic window and safe usage of the compound in animal models.

Metabolic Pathways

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiadiazole derivatives have been reported to form charge transfer complexes with acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone and p-chloranil These interactions suggest that the compound may participate in redox reactions and other metabolic processes

Transport and Distribution

The transport and distribution of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone within cells and tissues are critical for its biological activity. The compound’s liposolubility, attributed to the presence of sulfur atoms, facilitates its cellular permeability . Thiadiazole derivatives can cross cellular membranes and interact with transporters or binding proteins, influencing their localization and accumulation within specific tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Thiadiazole derivatives have been shown to localize within the nucleus, where they can interact with DNA and other nuclear components . This localization is essential for the compound’s ability to disrupt DNA replication and exert its cytotoxic effects on cancer cells.

Propiedades

IUPAC Name |

1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(15)14-11(2,16-10(12)13-14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKRAYLCPSCAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(SC(=N1)N)(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)